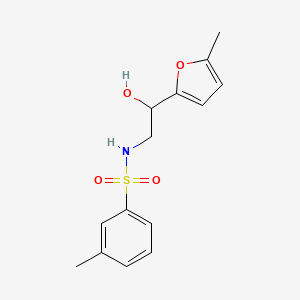![molecular formula C27H31N5O2 B2398768 4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2398768.png)
4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GMC 15-27 is a selective antagonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. It is known for its high potency and specificity in binding to these receptors, making it a valuable compound in scientific research, particularly in the study of serotonin-related pathways and disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GMC 15-27 involves multiple steps, starting with the preparation of the core biphenyl structure. The key steps include:
Formation of the biphenyl core: This is typically achieved through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Introduction of functional groups: The biphenyl core is then functionalized with various substituents, including an aminoiminomethyl group and a methoxy group, through nucleophilic substitution and other organic reactions.
Final assembly: The final product is obtained by coupling the functionalized biphenyl with a piperazine derivative under specific reaction conditions.
Industrial Production Methods: Industrial production of GMC 15-27 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: GMC 15-27 can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the aminoiminomethyl group to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
GMC 15-27 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the binding and activity of 5-hydroxytryptamine receptors.
Biology: The compound helps in understanding the role of serotonin in various biological processes, including mood regulation and gastrointestinal function.
Medicine: GMC 15-27 is used in preclinical studies to investigate potential therapeutic targets for disorders such as depression, anxiety, and migraine.
Industry: It is employed in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
GMC 15-27 exerts its effects by selectively binding to the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This binding inhibits the action of serotonin at these receptors, thereby modulating various physiological processes. The molecular targets include the receptors themselves, and the pathways involved are primarily related to serotonin signaling .
Similar Compounds:
Sumatriptan: Another 5-hydroxytryptamine receptor agonist used in the treatment of migraines.
Rizatriptan: Similar to sumatriptan, used for migraine relief.
Zolmitriptan: Another compound targeting 5-hydroxytryptamine receptors for migraine treatment
Uniqueness of GMC 15-27: GMC 15-27 is unique due to its high selectivity and potency for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Unlike other compounds, it acts as an antagonist rather than an agonist, making it valuable for studying the inhibitory pathways of serotonin signaling .
properties
IUPAC Name |
4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-18-16-21(26(28)29)8-10-23(18)19-4-6-20(7-5-19)27(33)30-22-9-11-25(34-3)24(17-22)32-14-12-31(2)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H3,28,29)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFHWQWAWLKTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=N)N)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)N4CCN(CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2398690.png)
![1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2398692.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2398694.png)

![ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2398696.png)
![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2398701.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2398702.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)
